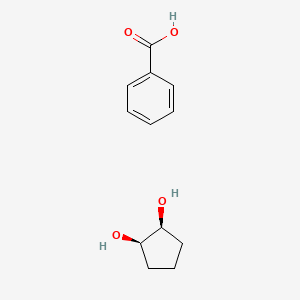
Dicyclohexyl(2-cyclohexylphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl(2-cyclohexylphenyl)phosphane is a phosphine ligand commonly used in various chemical reactions, particularly in catalysis. It is known for its stability and effectiveness in facilitating cross-coupling reactions, making it a valuable compound in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclohexyl(2-cyclohexylphenyl)phosphane can be synthesized through the reaction of cyclohexylmagnesium bromide with chlorodiphenylphosphine. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl(2-cyclohexylphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of new carbon-phosphorus bonds.
Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used.
Coupling Reactions: Palladium catalysts are often employed, with conditions varying depending on the specific reaction.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various coupled organic compounds, depending on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
Dicyclohexyl(2-cyclohexylphenyl)phosphane is utilized in a wide range of scientific research applications:
Chemistry: It is a key ligand in catalysis, particularly in cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of fine chemicals, polymers, and materials science research.
Mecanismo De Acción
The mechanism by which dicyclohexyl(2-cyclohexylphenyl)phosphane exerts its effects is primarily through its role as a ligand in catalysis. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the formation and breaking of chemical bonds, enabling various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.
Comparación Con Compuestos Similares
Similar Compounds
- Dicyclohexylphenylphosphine
- Dicyclohexyl(2’,4’,6’-trimethoxyphenyl)phosphine
- Dicyclohexyl(2’,6’-diisopropoxyphenyl)phosphine
Uniqueness
Dicyclohexyl(2-cyclohexylphenyl)phosphane is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic reactions. Its bulky cyclohexyl groups provide steric hindrance, which can enhance selectivity and stability in catalytic processes. Additionally, the presence of the cyclohexylphenyl group can influence the electronic properties of the ligand, further affecting its reactivity and effectiveness in various reactions.
Propiedades
Número CAS |
625856-27-1 |
|---|---|
Fórmula molecular |
C24H37P |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
dicyclohexyl-(2-cyclohexylphenyl)phosphane |
InChI |
InChI=1S/C24H37P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h10-11,18-22H,1-9,12-17H2 |
Clave InChI |
PBWQTYUASDMXLB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


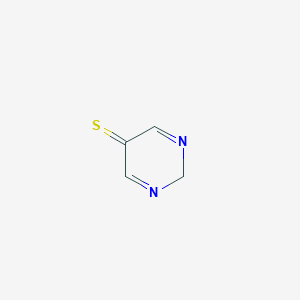
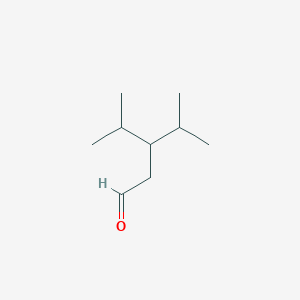

![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
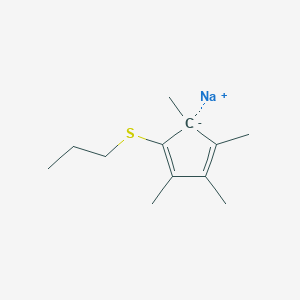
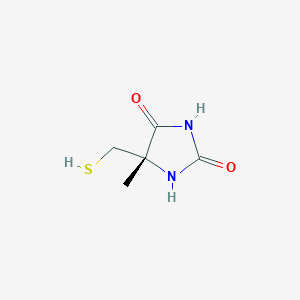
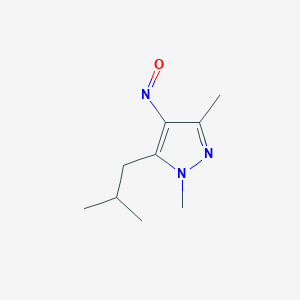

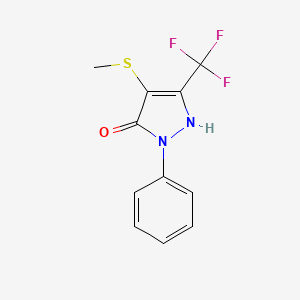

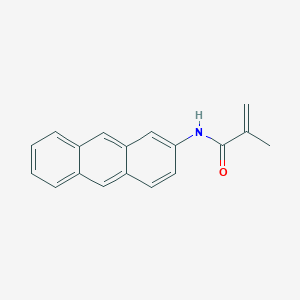
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)
![2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide](/img/structure/B12576528.png)
